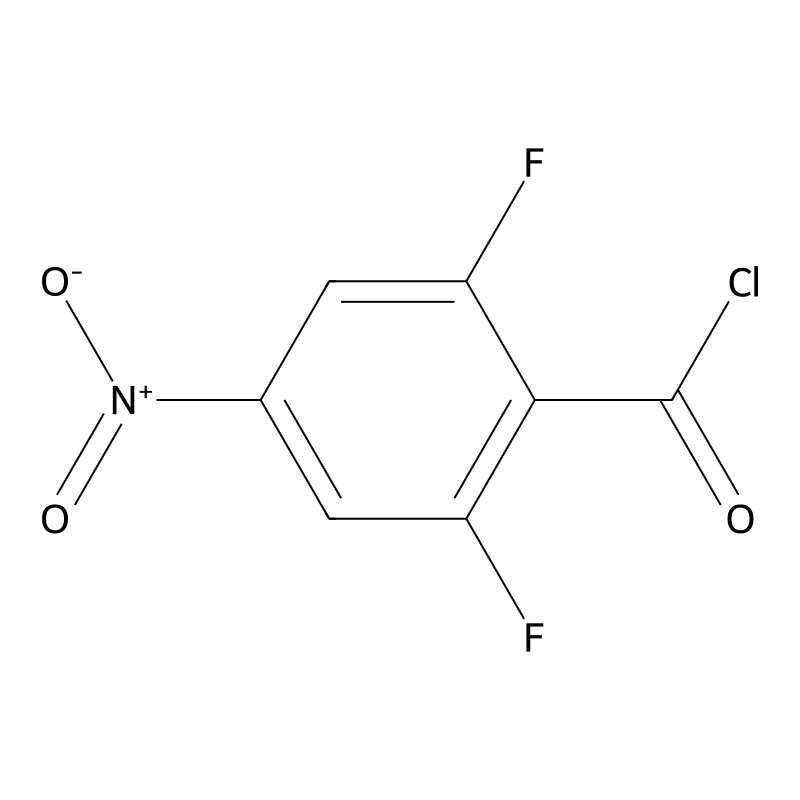

2,6-Difluoro-4-nitrobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Difluoro-4-nitrobenzoyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 203.56 g/mol. It features a benzoyl chloride functional group substituted with two fluorine atoms at the 2 and 6 positions, and a nitro group at the 4 position. This compound is characterized by its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable intermediate in organic synthesis.

- Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

- Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-difluoro-4-nitrobenzoic acid.

- Reactions with Grignard Reagents: It can react with Grignard reagents to yield corresponding ketones.

The reactivity of this compound is significantly influenced by the electron-withdrawing nitro group and the electron-withdrawing fluorine atoms, which stabilize the positive charge on the carbonyl carbon during nucleophilic attack.

Synthesis of 2,6-difluoro-4-nitrobenzoyl chloride can be achieved through several methods:

- Fluorination of Nitrobenzoyl Chloride: Starting from 4-nitrobenzoyl chloride, fluorination can be performed using fluorinating agents such as potassium fluoride or via electrophilic fluorination methods.

- Direct Chlorination: The compound can also be synthesized by chlorinating 2,6-difluorobenzoic acid under acidic conditions to yield the corresponding acyl chloride.

- Ultraviolet Light-Induced Reactions: A method involving ultraviolet light to facilitate chlorination reactions has been reported, enhancing reaction rates and yields .

2,6-Difluoro-4-nitrobenzoyl chloride has several applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Precursor for Fluorinated Compounds: Its structure allows for further modifications leading to fluorinated derivatives that are valuable in medicinal chemistry.

- Research Tool: It is utilized in research settings for studying reaction mechanisms involving acyl chlorides.

Several compounds share structural similarities with 2,6-difluoro-4-nitrobenzoyl chloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Fluoro-5-nitrobenzoyl chloride | 709-46-6 | 0.96 |

| 2-Fluoro-4-nitrobenzoyl chloride | 403-23-6 | 0.96 |

| 2-Fluoro-3-nitrobenzoyl chloride | 1214341-16-8 | 0.93 |

| 2,6-Difluoro-3-nitrobenzoyl chloride | 260552-98-5 | 0.92 |

| 4-Fluoro-3-methyl-5-nitrobenzoyl chloride | 1806306-51-3 | 0.90 |

Uniqueness

The uniqueness of 2,6-difluoro-4-nitrobenzoyl chloride lies in its specific arrangement of substituents that enhance its reactivity profile compared to similar compounds. The combination of two fluorine atoms and a nitro group provides distinctive electronic properties that can influence both chemical reactivity and potential biological activity.